molecular formula C13H10O B1335006 (2H10)Benzophenone CAS No. 22583-75-1

(2H10)Benzophenone

Cat. No. B1335006
CAS RN: 22583-75-1
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Description

(2H10)Benzophenone, also known as Benzophenone-d10, is a labeled compound. It is an isotopic labeled compound of Benzophenone (C6


Scientific Research Applications

HIV Reverse Transcriptase Inhibition

(Romines et al., 2006) explored the structure-activity relationships of benzophenone derivatives, identifying several compounds that effectively inhibit both wild-type and drug-resistant strains of HIV. This research underlines the potential of benzophenone derivatives as nonnucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment.

Photophore Applications in Biochemistry

Benzophenone photophores are notable for their applications in biochemistry, including binding site mapping, proteome profiling, and bioconjugation. (Dormán et al., 2016) discuss the unique photochemical properties of benzophenone and its applications in various fields.

Electroreduction Studies

A study by (Foresti & Ruiz, 1991) focused on the electroreduction of benzophenone on mercury from neutral aqueous media. This work contributes to understanding the reaction mechanisms and kinetics in electrochemistry involving benzophenone.

Detection in Food Packaging

The construction of an amperometric benzophenone sensor for detecting benzophenone in food packaging materials was the focus of research by (Li et al., 2012). This sensor aids in monitoring and ensuring the safety of food products.

Environmental Impact and Photocatalytic Degradation

Research by (Zúñiga-Benítez et al., 2016) on the photocatalytic degradation of Benzophenone-3 (BP3) highlights its disruptive effect on the endocrine system and the potential of TiO2 photocatalysis in removing BP3 from water.

Co-exposure Degradation Studies

The degradation of benzophenone derivatives in different water matrices was studied by (Luo et al., 2019), contributing insights into environmental contamination and treatment processes.

High-Pressure Raman Scattering Study

The study of benzophenone under high pressure using Raman spectroscopy was conducted by (Zhang et al., 1995), providing valuable information on its physical properties under extreme conditions.

DNA Photosensitization Mechanism

(Dumont et al., 2015) investigated benzophenone's role in DNA photosensitization, an important aspect in understanding DNA damage and repair mechanisms.

properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177110
Record name (2H10)Benzophenone
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Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H10)Benzophenone

CAS RN

22583-75-1
Record name Benzophenone-d10
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Record name (2H10)Benzophenone
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Record name (2H10)Benzophenone
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Record name (2H10)benzophenone
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Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
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1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
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2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
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2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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1.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H10)Benzophenone
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(2H10)Benzophenone
Reactant of Route 4
(2H10)Benzophenone
Reactant of Route 5
(2H10)Benzophenone
Reactant of Route 6
(2H10)Benzophenone

Citations

For This Compound
2
Citations
EA Burzynski-Chang, I Ryona, BI Reisch, I Gonda… - Molecules, 2018 - mdpi.com
Headspace solid-phase microextraction (HS-SPME) coupled to gas chromatography–mass spectrometry (GC-MS) is widely employed for volatile analyses of plants, including mapping …
Number of citations: 19 www.mdpi.com
EAB Chang - 2019 - search.proquest.com
Interspecific hybrid grape varieties (Vitis spp.) are cultivated by grape breeding initiatives due to wild Vitis’ resistance to abiotic and biotic stress. However, these cultivars suffer from …
Number of citations: 2 search.proquest.com

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